1-[4-(acetyloxy)butyl]-5-(anilinocarbonyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate
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Overview
Description
1-[4-(Acetyloxy)butyl]-5-(anilinocarbonyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate is a complex organic compound that belongs to the class of triazolium salts This compound is notable for its unique structure, which includes a triazole ring, an anilinocarbonyl group, and an acetyloxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(acetyloxy)butyl]-5-(anilinocarbonyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole core.
Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group is introduced through a coupling reaction, often using aniline and a suitable carbonyl-containing reagent.
Attachment of the Acetyloxybutyl Side Chain: The acetyloxybutyl side chain is typically attached via esterification, where butanol is reacted with acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, automated synthesis for the coupling reactions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Acetyloxy)butyl]-5-(anilinocarbonyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, where nucleophiles such as amines or thiols replace the acetoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups replacing the acetyloxy group.
Scientific Research Applications
1-[4-(Acetyloxy)butyl]-5-(anilinocarbonyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a bioactive molecule, with applications in enzyme inhibition and protein binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(acetyloxy)butyl]-5-(anilinocarbonyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Hydroxy)butyl]-5-(anilinocarbonyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate: Similar structure but with a hydroxy group instead of an acetyloxy group.
1-[4-(Methoxy)butyl]-5-(anilinocarbonyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate: Similar structure but with a methoxy group instead of an acetyloxy group.
Uniqueness
1-[4-(Acetyloxy)butyl]-5-(anilinocarbonyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22N4O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-(4-acetyloxybutyl)-5-oxo-N,1-diphenyl-2H-triazol-3-ium-4-carboximidate |
InChI |
InChI=1S/C21H22N4O4/c1-16(26)29-15-9-8-14-24-19(20(27)22-17-10-4-2-5-11-17)21(28)25(23-24)18-12-6-3-7-13-18/h2-7,10-13H,8-9,14-15H2,1H3,(H-,22,23,27,28) |
InChI Key |
IHUJRSYYICBIMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC[N+]1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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